Poseltinib

Catalog No.
S540023
CAS No.
1353552-97-2
M.F
C26H26N6O3
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poseltinib

CAS Number

1353552-97-2

Product Name

Poseltinib

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C26H26N6O3

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)

InChI Key

LZMJNVRJMFMYQS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4

Solubility

Soluble in DMSO

Synonyms

Poseltinib; HM 71224; HM-71224; HM71224; LY 3337641; LY3337641; LY-3337641

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4

Description

The exact mass of the compound Poseltinib is 470.2066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanisms of Action

Poseltinib's primary mechanism of action involves targeting specific tyrosine kinases, including Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR) []. BTK plays a critical role in B-cell malignancies, while EGFR is implicated in the development and progression of various solid tumors [, ]. By inhibiting these kinases, poseltinib disrupts signaling pathways essential for cancer cell survival and proliferation [].

Research Areas

Poseltinib is being actively investigated in clinical trials for various cancers, including:

  • Chronic lymphocytic leukemia (CLL) [, ]
  • Non-Hodgkin lymphoma (NHL) [, ]
  • Acute myeloid leukemia (AML) []
  • Hepatocellular carcinoma (HCC) []

Poseltinib is a selective inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B cell receptor signaling. Its chemical formula is C26H26N6O3C_{26}H_{26}N_{6}O_{3}, and it is classified as a new chemical entity developed by Hanmi Pharmaceuticals. Poseltinib is currently under clinical investigation for various conditions, including diffuse large B-cell lymphoma and systemic lupus erythematosus. The compound's mechanism of action involves the modulation of immune responses, particularly in B cells, making it a promising candidate for treating autoimmune diseases and certain cancers .

Poseltinib acts as an inhibitor of Bruton's tyrosine kinase (BTK) []. BTK plays a critical role in B-cell signaling pathways, which are involved in the immune response. By inhibiting BTK, Poseltinib can suppress B-cell activation and function, potentially leading to reduced inflammation in diseases like rheumatoid arthritis [].

As Poseltinib is still under investigation, comprehensive safety data is not yet available. However, a Phase II clinical trial reported some adverse effects, including diarrhea, elevated liver enzymes, and headache []. Further research is needed to fully understand the safety profile of Poseltinib.

, including:

  • Oxidation: Under specific conditions, poseltinib can be oxidized to form different derivatives.
  • Reduction: It may also participate in reduction reactions, altering its functional groups and potentially its biological activity.

These reactions are significant for understanding its stability and reactivity in biological systems.

Poseltinib exhibits potent biological activity by inhibiting Bruton's tyrosine kinase. This inhibition leads to decreased phosphorylation of key signaling proteins such as AKT and phospholipase C gamma 2 in stimulated B cells. It has been shown to effectively disrupt the B cell receptor signaling pathway, which is crucial for B cell activation and proliferation. In clinical studies, poseltinib has demonstrated potential anti-inflammatory effects and has been evaluated for its efficacy in various immune-mediated conditions .

The synthesis of poseltinib involves several steps that typically include:

  • Formation of Key Intermediates: Initial reactions produce intermediates that will undergo further transformations.
  • Covalent Bond Formation: The final step involves the formation of covalent bonds that yield the active compound.
  • Purification: After synthesis, poseltinib is purified using chromatographic techniques to ensure high purity for biological testing.

Specific details on the synthetic pathway are proprietary but generally involve standard organic synthesis techniques used in pharmaceutical chemistry .

Poseltinib's primary applications include:

  • Cancer Treatment: It is being investigated for its effectiveness against diffuse large B-cell lymphoma and other hematological malignancies.
  • Autoimmune Diseases: The compound shows promise in treating conditions like systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects.
  • Research Tool: Poseltinib serves as a valuable tool in studying B cell signaling pathways and developing new therapeutic strategies for immune-related disorders .

Interaction studies have demonstrated that poseltinib selectively binds to Bruton's tyrosine kinase, leading to significant modulation of immune cell signaling pathways. High-dimensional phosphorylation analysis has shown that it affects multiple signaling nodes within immune cells, particularly in B cells stimulated by anti-immunoglobulin M and CD40 ligand. This specificity underscores its potential therapeutic benefits while minimizing off-target effects associated with less selective kinase inhibitors .

Several compounds share structural or functional similarities with poseltinib. Here are some notable examples:

Compound NameTarget KinaseUnique Features
IbrutinibBruton's tyrosine kinaseFirst-in-class irreversible inhibitor; widely used in clinical settings.
AcalabrutinibBruton's tyrosine kinaseMore selective than ibrutinib; designed to minimize off-target effects.
ZanubrutinibBruton's tyrosine kinaseOffers improved pharmacokinetics and safety profile compared to earlier inhibitors.

Poseltinib stands out due to its unique binding characteristics and selectivity for a conserved cysteine residue shared by only a limited number of kinases, which may provide advantages in terms of efficacy and safety compared to other Bruton's tyrosine kinase inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

470.20663871 g/mol

Monoisotopic Mass

470.20663871 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D01E4B1U35

Wikipedia

Poseltinib

Dates

Modify: 2024-04-14
1: Park JK, Byun JY, Park JA, Kim YY, Lee YJ, Oh JI, Jang SY, Kim YH, Song YW,

Explore Compound Types